

Bergapten (5-Methoxypsoralen): An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten, a naturally occurring furanocoumarin also known as 5-methoxypsoralen (5-MOP), has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3][4][5][6] Found predominantly in citrus essential oils, particularly bergamot oil, this compound has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3][4] [5][6] This technical guide provides a comprehensive overview of the core biological activities of **Bergapten**, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of **Bergapten** as a potential therapeutic agent.

Anticancer Activity

Bergapten exhibits significant anticancer properties across a range of cancer cell lines.[1][7] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]

Molecular Mechanisms



Bergapten's anticancer effects are mediated through the modulation of several critical signaling pathways:

- PI3K/Akt Pathway Inhibition: A central mechanism of **Bergapten**'s pro-apoptotic activity is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][8] By downregulating the phosphorylation of PI3K and Akt, **Bergapten** disrupts downstream signaling that promotes cell survival, leading to the induction of apoptosis.[1][2][8]
- p53 Activation and Bax/Bcl-2 Regulation: **Bergapten** has been shown to activate the p53 tumor suppressor protein.[1] This activation can, in turn, modulate the expression of proapoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance to favor apoptosis.
- Induction of the Intrinsic Apoptotic Pathway: The inhibition of survival signals and the altered Bax/Bcl-2 ratio trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the loss of mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]
- Cell Cycle Arrest: **Bergapten** can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G2/M phase arrest in some cancer cells, thereby inhibiting their proliferation.[8]

Quantitative Data: In Vitro Cytotoxicity

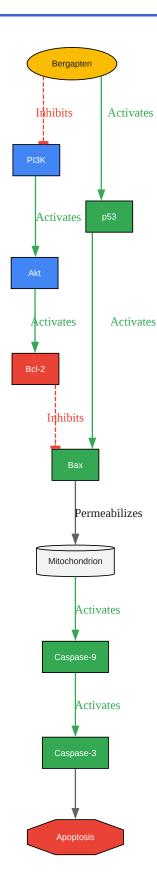
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Bergapten** in various cancer cell lines, as determined by the MTT assay.



Cell Line	Cancer Type	IC50 (μM)	Reference
Saos-2	Osteosarcoma	40.05	[5]
HOS	Osteosarcoma	257.5	[5]
HT-29	Colorectal Adenocarcinoma	332.4	[5]
SW620	Colorectal Adenocarcinoma	354.5	[5]
RPMI8226	Multiple Myeloma	1272	[5]
U266	Multiple Myeloma	1190	[5]
MK-1	Gastric Cancer	193.0	[5]
HeLa	Cervical Cancer	43.5	[5]
B16F10	Murine Melanoma	>462.0	[5]

Signaling Pathway Visualization





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Caption: Bergapten's anticancer signaling pathway.



Anti-inflammatory Activity

Bergapten exerts potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2][9][10][11][12]

Molecular Mechanisms

- Inhibition of NF-κB and JAK/STAT Pathways: **Bergapten** suppresses the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[1][13] This inhibition leads to a downstream reduction in the expression of inflammatory genes.
- Reduction of Pro-inflammatory Mediators: It has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9][11][12]
- Antioxidant Effects: Bergapten's antioxidant properties, including the scavenging of reactive oxygen species (ROS), contribute to its anti-inflammatory function by mitigating oxidative stress, a key component of the inflammatory response.[1][12]

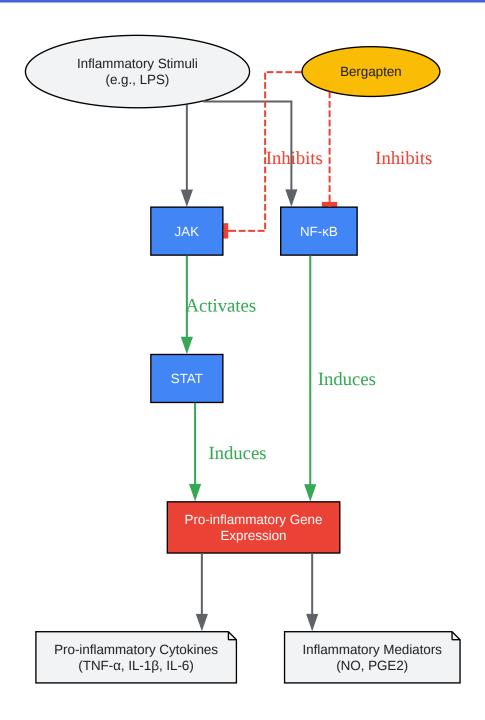
Quantitative Data: In Vivo Anti-inflammatory Effects



Model	Species	Bergapten Dose	Effect	Reference
Carrageenan- induced paw edema	Mice	10 mg/kg (i.p.)	Significant reversal of inflammation	[11]
Acetic acid- induced writhing	Mice	ED50 = 2.96 mg/kg	Amelioration of inflammatory hyperalgesia	[9]
Acetic acid- induced colitis	Rats	10 and 30 mg/kg (p.o.)	Significant reduction in macroscopic and microscopic damage	[10][12]
Lipopolysacchari de challenge	Mice	-	Decreased plasma levels of TNF-α and IL-6	[9]

Signaling Pathway Visualization





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Caption: Bergapten's anti-inflammatory signaling.

Neuroprotective Activity

Bergapten has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases.[4][13][14]



Molecular Mechanisms

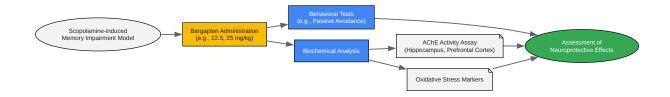
- Cholinergic System Modulation: Bergapten improves cognitive function by inhibiting acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, leading to increased levels of acetylcholine.[14]
- Antioxidant Effects in the Brain: It exerts significant antioxidant effects in the brain, which is crucial for protecting against the oxidative stress implicated in neurodegenerative disorders.
 [14]
- Anti-neuroinflammatory Action: Bergapten can mitigate neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines in the brain.[13]

Ouantitative Data: Neuroprotective Effects

Model	Species	Bergapten Dose	Effect	Reference
Scopolamine- induced memory impairment	Mice	12.5 and 25 mg/kg	Prevention of memory impairment	[14]
Alzheimer's Disease (5xFAD mice)	Mice	30 mg/kg/day for 30 days	Reduced microglial activation and decreased II-6, Tnf-α, and II-1β mRNA levels	[13]

Experimental Workflow Visualization





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- To cite this document: BenchChem. [Bergapten (5-Methoxypsoralen): An In-depth Technical Guide to its Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666803#bergapten-5-methoxypsoralen-biological-activities]

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